Methyl p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Methyl p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical, chemical, and reactive properties of methyl p-toluenesulfonate, a versatile reagent in organic synthesis.
Methyl p-toluenesulfonate, also known as methyl tosylate, is a crucial organic compound widely utilized in chemical research and the pharmaceutical industry. Its efficacy as a potent methylating agent makes it an indispensable tool in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a thorough overview of its core properties, detailed experimental protocols for its synthesis and application, and essential safety information for its handling.
Core Physical and Chemical Properties
Methyl p-toluenesulfonate is a white to slightly yellow solid at room temperature, often appearing as a colorless to light yellow liquid upon melting. It is characterized by its hygroscopic nature and sensitivity to moisture.
Table 1: Physical Properties of Methyl p-Toluenesulfonate
| Property | Value | Reference(s) |
| CAS Number | 80-48-8 | [1][2] |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | White to yellow solid or colorless to light yellow liquid | [3] |
| Melting Point | 25-28 °C (lit.) | [1] |
| Boiling Point | 144-145 °C at 5 mmHg (lit.) | [1] |
| Density | 1.234 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5172 (lit.) | [1] |
| Vapor Pressure | 1 mmHg at 20 °C | [1] |
| Flash Point | >230 °F | [1] |
Table 2: Solubility of Methyl p-Toluenesulfonate
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Chloroform | Slightly Soluble | [1] |
| Ether | Soluble | [4] |
| Benzene (B151609) | Soluble | [2] |
| Ethanol | Soluble | [3] |
| Petroleum Ether | Slightly Soluble | [4] |
Chemical Reactivity and Applications
The primary utility of methyl p-toluenesulfonate lies in its capacity as a powerful and selective methylating agent in organic synthesis. The p-toluenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the methyl group is transferred to a variety of nucleophiles.[3][5]
Key applications include:
-
Pharmaceutical Synthesis: It is employed in the synthesis of APIs, where the introduction of a methyl group can significantly alter the pharmacological properties of a molecule.[3][6]
-
Dye Manufacturing: Methyl p-toluenesulfonate serves as a key intermediate in the production of various dyes.[5][6]
-
Organic Synthesis: It is a versatile reagent for the methylation of phenols, amines, and other nucleophilic substrates.[3]
-
Catalysis: It can act as a catalyst in certain industrial processes, such as in the production of alkyd resins.[1][6]
Experimental Protocols
Synthesis of Methyl p-Toluenesulfonate from p-Toluenesulfonyl Chloride and Methanol
This protocol is a standard laboratory procedure for the preparation of methyl p-toluenesulfonate.
Materials:
-
p-Toluenesulfonyl chloride
-
Methanol
-
25% Sodium hydroxide (B78521) solution
-
Benzene (or other suitable extraction solvent like diethyl ether)
-
5% Potassium carbonate solution
-
Water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
-
Round-bottom flask equipped with a magnetic stirrer and addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonyl chloride in methanol. The reaction should be cooled in an ice bath to maintain a temperature below 25 °C.[1][2][7]
-
Slowly add a 25% sodium hydroxide solution dropwise from the addition funnel while vigorously stirring the mixture. The temperature must be carefully controlled and kept below 25 °C throughout the addition.[1][2][7]
-
Monitor the pH of the reaction mixture. Stop the addition of the sodium hydroxide solution when the pH reaches 9.[1][7]
-
Continue stirring the mixture for an additional 2 hours at the same temperature.[1][7]
-
Allow the mixture to stand overnight. Two layers will form.[1][7]
-
Separate the lower layer, which contains the product. Extract the upper aqueous layer with benzene (or another suitable organic solvent).[1][7]
-
Combine the organic extracts with the lower layer. Wash the combined organic phase sequentially with water and a 5% potassium carbonate solution.[1][7]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure methyl p-toluenesulfonate.[1][7]
O-Methylation of a Phenol: Synthesis of Anisole from Phenol
This protocol provides a representative example of an O-methylation reaction using methyl p-toluenesulfonate.
Materials:
-
Phenol
-
Methyl p-toluenesulfonate
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl p-toluenesulfonate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield anisole.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of methyl p-toluenesulfonate typically shows four distinct signals. A singlet for the methyl group attached to the aromatic ring (Ar-CH₃) appears around 2.4 ppm. The protons on the aromatic ring appear as two doublets in the range of 7.3-7.8 ppm, characteristic of a para-substituted benzene ring. A singlet for the methyl group of the ester (O-CH₃) is observed around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, with the ester methyl carbon appearing further downfield. The aromatic carbons will show four distinct signals, with the carbon attached to the sulfur atom being the most downfield.
Infrared (IR) Spectroscopy
The IR spectrum of methyl p-toluenesulfonate displays characteristic absorption bands. Strong bands are observed for the asymmetric and symmetric stretching of the S=O bonds of the sulfonate group, typically in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and methyl groups are seen around 2900-3100 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) for methyl p-toluenesulfonate is observed at m/z 186. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 155 (the tosyl cation), and the formation of the tropylium (B1234903) ion at m/z 91.
Safety, Handling, and Disposal
Methyl p-toluenesulfonate is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed or inhaled and is a strong irritant to the skin and eyes.[3] It is also a suspected mutagen and potential carcinogen.[3]
-
Personal Protective Equipment (PPE): When handling methyl p-toluenesulfonate, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] All manipulations should be carried out in a well-ventilated fume hood.[8]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is incompatible with strong oxidizing agents, strong bases, and nucleophiles.[3]
-
Disposal: Dispose of methyl p-toluenesulfonate and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10]
This guide provides a foundational understanding of the properties and applications of methyl p-toluenesulfonate for professionals in research and drug development. Adherence to the detailed protocols and safety guidelines is paramount for its effective and safe utilization in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
